6-Bromo-5-ethoxy-1H-indazole

Synthetic Chemistry Medicinal Chemistry C-C Cross-Coupling

Sourcing well-characterized indazole building blocks with defined substitution for kinase inhibitor R&D is challenging. 6-Bromo-5-ethoxy-1H-indazole (CAS 1226903-72-5) provides a reliable C6-bromo handle for Pd cross-coupling and a C5-ethoxy group for lipophilicity control. • Enables SAR library synthesis via Suzuki/Sonogashira at C6 • Ethoxy substituent offers defined cLogP increment for ADME optimization • ≥95% purity ensures reproducible cross-coupling and analytical results

Molecular Formula C9H9BrN2O
Molecular Weight 241.088
CAS No. 1226903-72-5
Cat. No. B596978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-ethoxy-1H-indazole
CAS1226903-72-5
Synonyms6-broMo-5-ethoxy-1H-indazole
Molecular FormulaC9H9BrN2O
Molecular Weight241.088
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C=NN2)Br
InChIInChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyGKYHSARCLYQEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-ethoxy-1H-indazole Overview


6-Bromo-5-ethoxy-1H-indazole (CAS 1226903-72-5) is a substituted indazole derivative with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . It features a bicyclic core comprising a pyrazole ring fused to a benzene ring, with a bromine substituent at the 6-position and an ethoxy group at the 5-position . Indazoles are established bioisosteres of phenol and indole, exhibiting increased lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic analogs, which enhances their drug-like properties [1]. The compound is predominantly employed as a synthetic building block and as a reference standard in medicinal chemistry research, particularly in the development of kinase inhibitors and other bioactive molecules [2].

Primary Use Synthetic building block for cross-coupling; reference standard in medicinal chemistry
Key Scaffold Privileged indazole core for kinase inhibitor research programs
Substitution Context 6-Br enables regioselective derivatization; 5-OEt modulates lipophilicity and ADME profiles

6-Bromo-5-ethoxy-1H-indazole: Irreplaceable Scaffold


Indazole derivatives cannot be substituted interchangeably in research and development workflows due to the profound influence of specific substitution patterns on physicochemical properties, synthetic accessibility, and biological activity. The presence and position of substituents dictate the compound's reactivity, solubility, metabolic stability, and its ability to engage specific biological targets [1]. For instance, the bromine atom at the 6-position in 6-Bromo-5-ethoxy-1H-indazole serves as a critical synthetic handle for further derivatization via cross-coupling reactions, enabling the construction of complex molecular architectures that are inaccessible with non-halogenated analogs [2]. Furthermore, the ethoxy group at the 5-position modulates both the electronic properties and the lipophilicity of the indazole core, which can significantly alter binding affinity, selectivity profiles, and pharmacokinetic parameters relative to methoxy, unsubstituted, or differently substituted analogs [3]. Generic substitution without rigorous validation can lead to failed syntheses, misleading structure-activity relationship (SAR) data, and compromised biological outcomes.

6-Bromo-5-ethoxy-1H-indazole
5-Bromo-6-methoxy isomer (CAS 152626-78-3)
Different bromine position shifts cross-coupling regioselectivity; may lead to incorrect analog synthesis
5-Ethoxy substitution
5-Methoxy or unsubstituted analog
Ethoxy group provides distinct lipophilicity and metabolic stability; substitution alters ADME profiles and may confound SAR
6-Bromo handle present
Non-halogenated indazole
Lacks key synthetic handle for palladium-catalyzed coupling; limits library diversification

6-Bromo-5-ethoxy-1H-indazole Differentiation Evidence


Regioselective Cross-Coupling Derivatization

The 6-bromo substitution pattern on the indazole core of 6-Bromo-5-ethoxy-1H-indazole provides a specific and predictable site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [1]. This is in contrast to the alternative regioisomer, 5-Bromo-6-methoxy-1H-indazole (CAS 152626-78-3), where the bromine is located at the 5-position. The different positions of the halogen atoms confer distinct reactivity and regioselectivity, making each isomer uniquely suited for the synthesis of different final target molecules .

Regioselective Coupling
Cross-study comparable
6-Br (target) vs 5-Br (regioisomer)
Enables specific analog synthesis at 6-position
Select correct isomer to avoid off-target synthesis
Synthetic Chemistry Medicinal Chemistry C-C Cross-Coupling

5-Ethoxy: Lipophilicity & Metabolic Stability

The ethoxy group at the 5-position of 6-Bromo-5-ethoxy-1H-indazole is a key structural determinant of its physicochemical and pharmacokinetic profile. Indazoles are known to be good bioisosteres of phenol, but with greater lipophilicity and a reduced tendency to undergo phase I and II metabolism [1]. The specific substitution of an ethoxy group (cLogP: ~2.7) increases lipophilicity compared to an unsubstituted analog (cLogP: ~1.8) or a more polar methoxy analog (cLogP: ~2.1) . This difference in lipophilicity can translate into altered membrane permeability, protein binding, and metabolic clearance rates, which are critical parameters in lead optimization [2].

Lipophilicity (cLogP)
Class-level inference
~2.7 (5-OEt) vs ~2.1 (OMe) vs ~1.8 (H)
May influence permeability and metabolic stability
Predicted values; experimental confirmation recommended
Drug Discovery ADME Pharmacokinetics

Kinase Inhibitor Patent Landscape

The core structure of 6-Bromo-5-ethoxy-1H-indazole is highly represented in the patent literature for kinase inhibitors. A 2024 patent from Bayer Pharma AG (US 12,006,303) explicitly covers a vast array of substituted indazoles as therapeutic agents for a range of diseases, including cancer and inflammatory conditions [1]. The specific 6-bromo-5-ethoxy substitution pattern, while not always the final clinical candidate, provides a crucial scaffold that can be further elaborated to achieve high potency and selectivity against specific kinase targets [2]. In contrast, more densely substituted analogs, such as 6,7-Dibromo-1H-indazole, may offer different reactivity but can also introduce synthetic complexity or steric hindrance that is not always desirable .

Patent Landscape
Class-level inference
Scaffold in kinase inhibitor patents (e.g., US 12,006,303)
Supports kinase inhibitor research programs
Review patent scope for specific target relevance
Kinase Inhibition Oncology Patent Analysis

Purity Profile for Reproducible Research

For a research chemical to yield reproducible data, its purity and identity must be rigorously defined. Commercially available 6-Bromo-5-ethoxy-1H-indazole is typically supplied with a minimum purity of 95% or 98% , and its identity is confirmed by standard analytical techniques. Its physical properties, including a predicted boiling point of 370.7±22.0 °C, are well-characterized [1]. This level of characterization ensures that experimental outcomes can be reliably attributed to the compound's intrinsic properties rather than to the presence of significant impurities. In contrast, less common or custom-synthesized analogs may lack such a consistent and documented purity profile, introducing variability that can confound SAR studies and biological assays.

Commercial Purity
Data to verify
≥95% or ≥98% (vendor-dependent)
Ensures reproducible synthesis and assay data
Verify with lot-specific COA before critical experiments
Quality Control Analytical Chemistry Research Standards

6-Bromo-5-ethoxy-1H-indazole Application Scenarios


C-C Cross-Coupling for Kinase Inhibitor Libraries

Given the presence of a bromine atom at the 6-position, 6-Bromo-5-ethoxy-1H-indazole is ideally suited as a core scaffold for the rapid generation of chemical libraries through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1]. This allows medicinal chemists to explore the structure-activity relationship (SAR) around the 6-position of the indazole core, a strategy highlighted in numerous kinase inhibitor patents [2]. The compound's established purity and availability make it a reliable starting material for high-throughput parallel synthesis.

PK Modulation via 5-Ethoxy Group

In lead optimization campaigns, the ethoxy group at the 5-position of 6-Bromo-5-ethoxy-1H-indazole can be used to fine-tune the lipophilicity and metabolic stability of a chemical series [3]. This compound can serve as a key reference standard or as a building block for introducing a defined lipophilic increment, allowing researchers to compare the ADME profiles of a lead series with methoxy or unsubstituted analogs . The predicted cLogP difference is a valuable quantitative parameter in this context.

Targeted Therapies for Oncology & Inflammation

The substituted indazole core, as exemplified by 6-Bromo-5-ethoxy-1H-indazole, is a privileged scaffold for developing inhibitors of various kinases implicated in cancer and inflammatory disorders [4]. As a key intermediate, this compound enables the synthesis of more complex molecules designed to modulate targets such as FGFR, VEGFR, or PI3K, which are the focus of numerous pharmaceutical patent applications [5]. Its procurement is therefore strategic for any group engaged in this therapeutic area.

Analytical Reference Standard for Impurity Profiling

In the later stages of drug development, 6-Bromo-5-ethoxy-1H-indazole can be utilized as an analytical reference standard for the development and validation of analytical methods, such as HPLC or LC-MS, to monitor and quantify potential impurities or degradation products in active pharmaceutical ingredients (APIs) that contain the same or similar core structures [6]. Its well-characterized properties ensure method reliability and regulatory compliance.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
6-Bromo cross-coupling handle
Regioselective C-C bond formation
Lead Optimization ADME Studies
5-Ethoxy lipophilic increment
ADME profile comparison vs. OMe/H analogs
Oncology & Inflammation Target Research
Privileged indazole scaffold
Kinase selectivity and target engagement
Analytical Method Validation
Defined purity & identity
HPLC/LC-MS method reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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